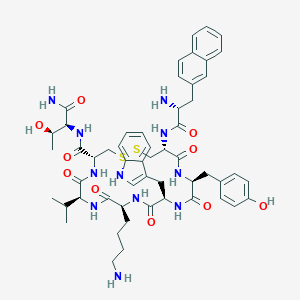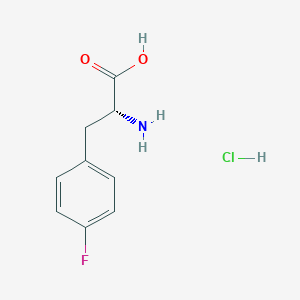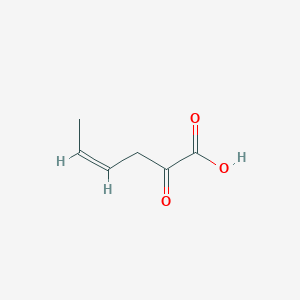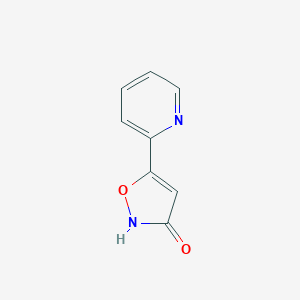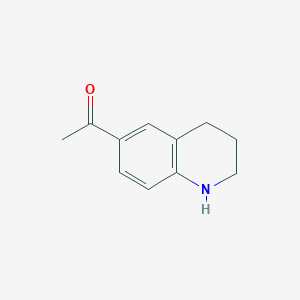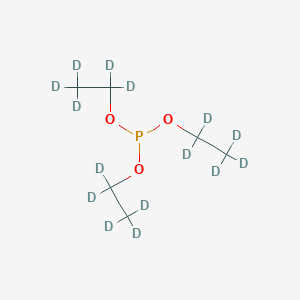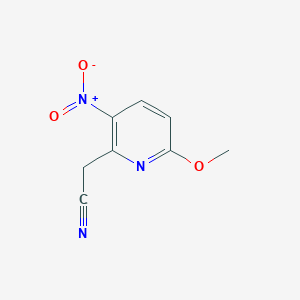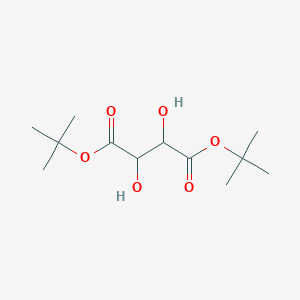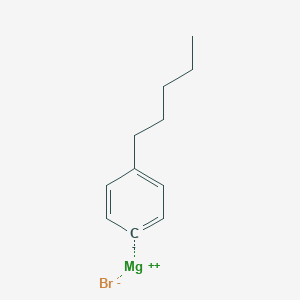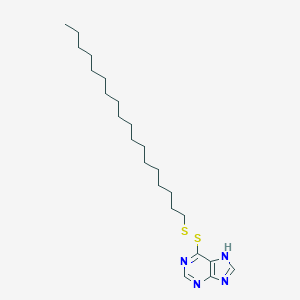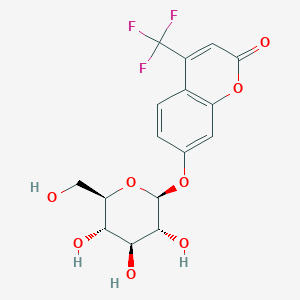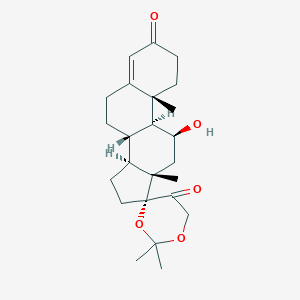
醋酸可的松
描述
Cortisol, also known as hydrocortisone, is a glucocorticoid hormone produced by the adrenal glands. It plays many important roles in the body, including regulating the body’s stress response, controlling metabolism, suppressing inflammation, regulating blood pressure and blood sugar, and controlling the sleep-wake cycle . Triamcinolone acetonide is a derivative of cortisol and is used to treat a variety of skin conditions .
Synthesis Analysis
The synthesis of cortisol involves the need for the C11 hydroxyl . The first synthesis of cortisol was published by Wendler . Other groups also published their syntheses, including an improved synthesis by Wendler and a comprehensive review by Rosenkranz and Sondheimer . Triamcinolone acetonide was synthesized by agitating triamcinolone in acetone in the presence of a trace amount of perchloric acid at ambient temperature .Molecular Structure Analysis
Corticosteroids like cortisol and its derivatives have similar chemical structures . Structural modifications, mainly replacing side chains, resulted in synthetic glucocorticoids with optimized characteristics for medical use .Chemical Reactions Analysis
A liquid chromatography-MSn (LC-MSn) methodology has been developed for the determination of free cortisol and its 15 endogenous metabolites in human urine . The colorimetric method is an excellent strategy for detecting cortisol, as it relies on a chemical reaction to facilitate a change in visible color .Physical And Chemical Properties Analysis
The physical and chemical properties of cortisol acetonide, such as physical appearance, pH, specific gravity, viscosity, re-suspendability, sedimentation volume, have been accomplished to meet the requirements of the eye treatment products .科学研究应用
神经化学: 新生大鼠的醋酸可的松治疗显着降低了身体和大脑重量,可能影响产后细胞形成。这表明它可能对大脑早期发育产生影响 (Cotterrell、Balaazs 和 Johnson,1972)。
癌症研究: 可的松抑制骨肉瘤细胞中细胞增殖和脂蛋白脂肪酶和血管内皮生长因子的表达,表明在减少肿瘤生长方面具有潜在作用 (Sakayama 等,2008)。
社会学和生物学: 可的松作为社会学家了解社会压力与人类生物学之间关系的有用生物标志物,尤其是在社会自我威胁的背景下 (Taylor,2012)。
皮肤病学: 局部应用的糖皮质激素,如可的松和丙酸氟轻松,不会抑制人皮肤成纤维细胞的生长,甚至可能刺激 DNA 合成 (Kirk 和 Mittwoch,1977)。
儿科: 哮喘儿童吸入糖皮质激素可能导致肥胖、多毛症和生长迟缓。在这种情况下,监测生长速度和皮质醇水平至关重要 (Hollman 和 Allen,1988)。
鱼类学和内分泌学: 银鲑中的慢性应激和可的松治疗改变了白细胞和鳃中糖皮质激素受体的亲和力和数量,显示出年龄和应激源依赖性反应 (Maule 和 Schreck,1991)。
临床诊断: 头发皮质醇分析提供了一个独特的生物标志物,用于分析内源性皮质醇水平,有助于临床诊断和研究,并有可能推进患者护理 (Greff 等,2019)。
社会心理研究: 唾液皮质醇(可在唾液中测量)提供了对急性应激和慢性应激暴露及其与健康关系的宝贵见解 (Smyth 等,2013)。
内分泌学: 长期可的松治疗显着降低淋巴细胞在胸腺中将可的松转化为可的松的能力,影响该器官中的可的松产生 (Dougherty、Berliner 和 Berliner,1960)。
生物化学: 一种使用同位素稀释和 LC/MS/MS 测定人血清中总皮质醇的候选参考方法为肾上腺功能提供了准确的诊断信息 (Tai 和 Welch,2004)。
作用机制
Cortisol binds to a specific cytosolic glucocorticoid receptor and then interacts with glucocorticoid receptor response element on DNA and modifies gene expression. This results in an initiation of the synthesis of some anti-inflammatory proteins while inhibiting the synthesis of certain inflammatory mediators .
安全和危害
The most significant local risks following topical as well as systemic corticosteroid administration are corticosteroid-induced intraocular pressure elevation and cataract formation . Prescribers of inhaled and intranasal corticosteroids should be aware of the potential for long term systemic effects .
未来方向
属性
IUPAC Name |
(4R,8'S,9'S,10'R,11'S,13'S,14'S)-11'-hydroxy-2,2,10',13'-tetramethylspiro[1,3-dioxane-4,17'-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3',5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O5/c1-21(2)28-13-19(27)24(29-21)10-8-17-16-6-5-14-11-15(25)7-9-22(14,3)20(16)18(26)12-23(17,24)4/h11,16-18,20,26H,5-10,12-13H2,1-4H3/t16-,17-,18-,20+,22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWZQYPLVHVIRD-ZJUZSDNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(=O)C2(O1)CCC3C2(CC(C4C3CCC5=CC(=O)CCC45C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@]45C(=O)COC(O5)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can you tell me about the structural characteristics of Cortisol acetonide?
A1: While the provided research paper [] focuses on the crystal structure of a derivative of Cortisol acetonide, it does not delve into the specific details of Cortisol acetonide's molecular formula, weight, or spectroscopic data. To obtain this information, it is recommended to consult relevant chemical databases or literature specializing in steroid chemistry.
Q2: What was the main finding of the research regarding Cortisol acetonide?
A2: The research primarily focused on using Cortisol acetonide as a starting material to synthesize 11,18-oxidosteroids through a hypoiodination reaction. The researchers successfully determined the crystal structure of these synthesized compounds, providing insights into the stereochemistry of the reaction []. This information is valuable for understanding the reactivity of Cortisol acetonide and its potential for creating modified steroid derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B45535.png)

